Methyl 2,2-dimethylheptanoate
Overview
Description
Methyl 2,2-dimethylheptanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from heptanoic acid and methanol. This compound is known for its unique structural features, including a heptanoic acid chain with two methyl groups at the second carbon position, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethylheptanoate can be synthesized through esterification of 2,2-dimethylheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control of reaction conditions and high yield. For example, ethyl isobutyrate and an organic base reagent can be introduced into a continuous flow reactor, followed by reaction with 1,5-dibromopentane to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2-dimethylheptanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can react with the ester under basic conditions.
Major Products:
Oxidation: 2,2-dimethylheptanoic acid.
Reduction: 2,2-dimethylheptanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethylheptanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It may be utilized in the synthesis of pharmaceutical intermediates.
Industry: this compound is used in the production of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethylheptanoate involves its reactivity as an ester. In biological systems, esters are typically hydrolyzed by esterases to yield the corresponding alcohol and acid. The molecular targets and pathways involved in its action depend on the specific context of its use, such as in enzymatic reactions or synthetic processes .
Comparison with Similar Compounds
Methyl heptanoate: Similar structure but lacks the two methyl groups at the second carbon position.
Ethyl 2,2-dimethylheptanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2,2-dimethylheptanoate is unique due to the presence of two methyl groups at the second carbon position, which enhances its stability and reactivity compared to other esters like methyl heptanoate .
Properties
IUPAC Name |
methyl 2,2-dimethylheptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-8-10(2,3)9(11)12-4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDSPUJFEJFHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263836 | |
Record name | Heptanoic acid, 2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813-70-7 | |
Record name | Heptanoic acid, 2,2-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=813-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanoic acid, 2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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